molecular formula C10H10N2 B15246681 2h-Pyrazino[1,2-a]azocine CAS No. 638200-05-2

2h-Pyrazino[1,2-a]azocine

Cat. No.: B15246681
CAS No.: 638200-05-2
M. Wt: 158.20 g/mol
InChI Key: PPWWTUDQPLIFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrazino[1,2-a]azocine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential pharmacological applications. This compound features a fused ring system that includes both pyrazine and azocine moieties, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazino[1,2-a]azocine typically involves multi-step procedures that require precise control of reaction conditions. One common method involves the condensation of appropriate precursors followed by cyclization reactions. For instance, a nitro-Mannich reaction can be employed to form the core structure of the compound . This reaction involves the displacement of a nitro group, leading to the formation of the desired heterocyclic system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazino[1,2-a]azocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions can produce amines or alcohols

Scientific Research Applications

2H-Pyrazino[1,2-a]azocine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a scaffold for the development of new drugs targeting various diseases. Its unique structure allows for the design of molecules with specific pharmacological activities, such as enzyme inhibition or receptor modulation .

In biology, this compound derivatives are used as probes to study biological pathways and molecular interactions. These compounds can help elucidate the mechanisms of action of various biological processes, providing valuable insights for drug discovery and development.

In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its ability to undergo diverse chemical reactions makes it a versatile building block for the production of complex molecules with tailored properties.

Mechanism of Action

The mechanism of action of 2H-Pyrazino[1,2-a]azocine involves its interaction with specific molecular targets and pathways within the body. This compound can bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. For example, it may act as an inhibitor of certain enzymes involved in disease progression, thereby reducing the activity of these enzymes and alleviating symptoms .

Comparison with Similar Compounds

2H-Pyrazino[1,2-a]azocine can be compared to other similar heterocyclic compounds, such as pyrazino[1,2-a]indoles and pyrazino[1,2-a]pyrazines . While these compounds share some structural similarities, this compound is unique due to its specific ring fusion and the presence of both pyrazine and azocine moieties. This unique structure imparts distinct pharmacological properties, making it a valuable scaffold for drug development.

List of Similar Compounds

  • Pyrazino[1,2-a]indoles
  • Pyrazino[1,2-a]pyrazines
  • Pyridazines
  • Pyridazinones

Properties

CAS No.

638200-05-2

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2H-pyrazino[1,2-a]azocine

InChI

InChI=1S/C10H10N2/c1-2-4-7-12-8-6-11-9-10(12)5-3-1/h1-9,11H

InChI Key

PPWWTUDQPLIFFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CN2C=CNC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.